Fenfluramine hydrochloride
Fenfluramine hydrochloride
Fenfluramine Hydrochloride is the hydrochloride salt of fenfluramine, an amphetamine derivative and a sympathomimetic stimulant with appetite-suppressant properties. Fenfluramine, which was part of the Fen-Phen anti-obesity medication, stimulates the release of serotonin from vesicular storage, and modulates serotonin transporter function. Since serotonin regulates mood and appetite, among other functions, increased serotonin level results in a feeling of fullness and loss of appetite.
A centrally active drug that apparently both blocks serotonin uptake and provokes transport-mediated serotonin release.
See also: Fenfluramine (has active moiety).
A centrally active drug that apparently both blocks serotonin uptake and provokes transport-mediated serotonin release.
See also: Fenfluramine (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
16105-77-4
VCID:
VC21027845
InChI:
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H
SMILES:
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl
Molecular Formula:
C12H17ClF3N
Molecular Weight:
267.72 g/mol
Fenfluramine hydrochloride
CAS No.: 16105-77-4
Cat. No.: VC21027845
Molecular Formula: C12H17ClF3N
Molecular Weight: 267.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fenfluramine Hydrochloride is the hydrochloride salt of fenfluramine, an amphetamine derivative and a sympathomimetic stimulant with appetite-suppressant properties. Fenfluramine, which was part of the Fen-Phen anti-obesity medication, stimulates the release of serotonin from vesicular storage, and modulates serotonin transporter function. Since serotonin regulates mood and appetite, among other functions, increased serotonin level results in a feeling of fullness and loss of appetite. A centrally active drug that apparently both blocks serotonin uptake and provokes transport-mediated serotonin release. See also: Fenfluramine (has active moiety). |
|---|---|
| CAS No. | 16105-77-4 |
| Molecular Formula | C12H17ClF3N |
| Molecular Weight | 267.72 g/mol |
| IUPAC Name | N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H |
| Standard InChI Key | ZXKXJHAOUFHNAS-UHFFFAOYSA-N |
| SMILES | CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |
| Canonical SMILES | CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |
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